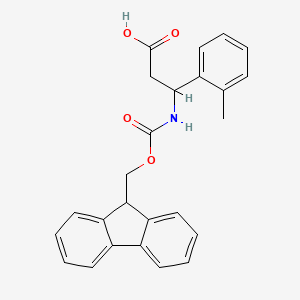

3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid (CAS: 284492-03-1) is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a temporary protective group for amines during solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.45 g/mol . The structure includes an O-tolyl (ortho-methylphenyl) substituent on the β-carbon of the propionic acid backbone, contributing to steric and electronic modulation during peptide chain assembly. The compound is typically provided as a solid with ≥97% purity and is stored at controlled temperatures (e.g., 2–8°C or -20°C) to ensure stability .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)23(14-24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJJHZZZEHMKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid, commonly referred to as Fmoc-Tyr(OtBu)-OH, is a synthetic compound with notable applications in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and is primarily used in the synthesis of peptides and other biologically active molecules. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Chemical Name : 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid

- CAS Number : 284492-03-1

- Molecular Formula : C25H23NO4

- Molecular Weight : 401.45 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The Fmoc group allows for selective protection during peptide synthesis, enhancing the stability and efficacy of the resulting compounds.

Biological Activity Overview

Research indicates that 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Studies suggest that derivatives of this compound may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

Neuroprotective Effects

A study investigated the neuroprotective properties of Fmoc derivatives in SH-SY5Y neuroblastoma cells. The results demonstrated that these compounds could significantly reduce cell death induced by oxidative stress, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Antioxidant Activity

Another research focused on the antioxidant capabilities of similar Fmoc derivatives, revealing a strong correlation between structure and activity. Compounds with hydroxyl substitutions exhibited enhanced protective effects against lipid peroxidation and superoxide generation .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Fmoc-Tyr(OtBu)-OH | 284492-03-1 | 401.45 g/mol | Antioxidant, Neuroprotective |

| Fmoc-Ala-OH | 142568-51-0 | 267.29 g/mol | Antioxidant |

| Fmoc-Gly-OH | 142568-52-1 | 227.25 g/mol | Neuroprotective |

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is removed under mild basic conditions to liberate the amine for subsequent reactions :

Procedure :

- Reagent : 20% piperidine in DMF.

- Time : 20–30 minutes.

- Mechanism : Base-induced β-elimination, cleaving the carbamate bond.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Efficiency | >95% | |

| Side Products | Fluorenyl byproducts (monitored via HPLC) |

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation using standard peptide-coupling reagents :

Common Activators :

- HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).

Typical Protocol :

- Reactants : Fmoc-β³-homo-o-tolylalanine, amine component (e.g., resin-bound peptide).

- Conditions :

- Solvent: DMF or DCM.

- Base: DIPEA (N,N-diisopropylethylamine).

- Temperature: 0–25°C, 1–4 hours.

Yield Optimization :

| Activator | Coupling Efficiency | Notes |

|---|---|---|

| HBTU/HOBt | 90–95% | Preferred for sterically hindered substrates |

| DCC/HOBt | 85–90% | Requires filtration of DCU precipitate |

Functionalization of the Carboxylic Acid Group

The propionic acid moiety can be modified into esters or amides for diverse applications :

Esterification :

- Reagents : Alcohol (e.g., methanol), DCC, DMAP (catalyst).

- Conditions : 0°C to reflux, 12–24 hours.

- Yield : 70–80% (based on analogous compounds ).

Amidation :

- Reagents : Amine, HATU, DIPEA.

- Conditions : Room temperature, 2–6 hours.

Stability and Side Reactions

- Acid Sensitivity : The Fmoc group is stable under acidic conditions (e.g., TFA) but susceptible to bases.

- Racemization Risk : Minimal during coupling due to the β-amino acid structure .

Comparative Reactivity with Analogues

The o-tolyl substituent introduces steric hindrance, slightly reducing coupling efficiency compared to phenyl analogues :

| Compound | Coupling Efficiency (HBTU/HOBt) |

|---|---|

| Fmoc-β³-homo-phenylalanine | 95% |

| Fmoc-β³-homo-o-tolylalanine | 88% |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: O-tolyl vs. Aromatic vs. Aliphatic: Cyclohexyl and cyclopentyl derivatives (e.g., ) enhance lipophilicity, making them suitable for membrane-permeable peptides . Heterocyclic Groups: The furan-2-yl variant () introduces a polar heterocycle, which may improve aqueous solubility compared to purely aromatic substituents .

Purity and Stability :

- The target compound (97% purity) and its furan-2-yl analog (≥98%) are produced at high purity, critical for minimizing side reactions in SPPS .

- Storage conditions vary: Most Fmoc derivatives require low temperatures (-20°C or 2–8°C) to prevent Fmoc group cleavage .

Safety and Handling :

- Compounds like the p-tolyl variant () and target compound share similar hazard profiles (e.g., H315: skin irritation, H319: eye irritation) due to their aromatic and carboxylic acid functionalities .

- The mercapto derivative () poses additional risks due to its reactive thiol group, requiring stringent handling protocols .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid typically involves the following key steps:

- Starting Material: The synthesis begins with the corresponding amino acid or amino acid derivative containing the 3-O-tolyl substituent on the propionic acid backbone.

- Protection of the Amino Group: The amino group is protected by the introduction of the Fmoc group, which is introduced via reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or related reagents.

- Activation of the Carboxyl Group: The carboxylic acid group may be activated using mixed anhydride methods or acid chloride intermediates to facilitate coupling reactions or further modifications.

- Purification: The product is purified typically by recrystallization or chromatographic techniques to ensure high purity suitable for peptide synthesis.

Detailed Synthetic Routes

Mixed Anhydride Method

- The amino acid is first converted into a mixed anhydride intermediate using reagents such as isobutoxycarbonyl chloride (IBC-Cl).

- Sodium azide (NaN3) may be used in some protocols to form azide intermediates, which can then be converted to the Fmoc-protected amino acid.

- The Fmoc group is introduced by reaction with Fmoc-Cl under basic conditions, typically in the presence of a base like sodium bicarbonate or triethylamine.

- This method allows for selective protection of the amino group while preserving the carboxylic acid functionality.

Acid Chloride Method

- The carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- The amino acid derivative is then reacted with Fmoc-Cl to protect the amino group.

- This method is efficient but requires careful control of reaction conditions to avoid side reactions or racemization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Mixed Anhydride Formation | Isobutoxycarbonyl chloride (IBC-Cl), base | Mild conditions, minimizes racemization |

| Azide Formation | Sodium azide (NaN3) | Intermediate step for some synthetic routes |

| Fmoc Protection | Fmoc-Cl, base (e.g., NaHCO3, TEA), solvent | Typically performed in DMF or dioxane |

| Acid Chloride Formation | SOCl2 or oxalyl chloride, inert atmosphere | Requires anhydrous conditions |

| Purification | Recrystallization or chromatography | Ensures high purity for peptide synthesis |

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Identifies functional groups, especially the carbamate (Fmoc) and carboxylic acid groups.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and enantiomeric excess if applicable.

Research Findings and Optimization

- The Fmoc protecting group is favored due to its mild removal conditions using bases like piperidine, which reduces side reactions during peptide elongation.

- Stereochemical integrity is critical; thus, reaction conditions are optimized to prevent racemization, especially during acid chloride formation.

- Mixed anhydride methods are preferred in some cases for better stereochemical control.

- Industrial-scale production is less documented but generally follows laboratory synthetic routes with scale-up considerations for reagent handling and purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Mixed Anhydride Method | IBC-Cl, NaN3, Fmoc-Cl, base | Mild conditions, stereochemical control | Multi-step, requires azide intermediate | 70-85 |

| Acid Chloride Method | SOCl2 or oxalyl chloride, Fmoc-Cl, base | Direct, efficient | Risk of racemization, harsh reagents | 65-80 |

Q & A

Basic: What are the standard protocols for synthesizing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid in peptide chemistry?

Methodological Answer:

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with 3-O-tolyl-propionic acid. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the toluyl substituent.

- Coupling : Activate the carboxyl group of 3-O-tolyl-propionic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF .

- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate the product. Validate purity via LC-MS (≥95% by UV at 214 nm).

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to acute toxicity (Category 4 for oral, dermal, and inhalation) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dust generation .

- Storage : Keep in moisture-resistant containers at –20°C under argon to prevent hydrolysis of the Fmoc group .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Analysis : Compare H and C NMR spectra with literature data. Key signals include:

- Fmoc aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H).

- Tolyl methyl group: δ 2.3 ppm (singlet, 3H) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z corresponding to the molecular formula (e.g., CHNO: calc. 479.17, observed 479.2 ± 0.1 Da) .

Advanced: How can computational methods optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers. For example, B3LYP/6-31G(d) calculations can predict regioselectivity in toluyl group coupling .

- Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for new analogs. Platforms like ICReDD integrate experimental and computational data to reduce trial-and-error cycles .

Advanced: What strategies resolve contradictions in bioactivity data for fluorinated analogs of this compound?

Methodological Answer:

- SAR Analysis : Compare analogs with varying substituents (e.g., 3,5-difluorophenyl vs. 2,4-difluorophenyl). For instance, 3,5-difluoro substitution enhances metabolic stability but reduces solubility, requiring co-solvents like DMSO in assays .

- Crystallography : Resolve conflicting binding affinity data by solving X-ray structures of the compound bound to targets (e.g., proteases). Discrepancies may arise from crystallographic packing effects .

Advanced: How to design analogs with improved membrane permeability while retaining Fmoc stability?

Methodological Answer:

- LogP Optimization : Introduce alkyloxy groups (e.g., –OCH) to the toluyl ring to balance hydrophobicity (target clogP: 2.5–3.5). Validate via parallel artificial membrane permeability assay (PAMPA) .

- Prodrug Strategies : Mask the carboxyl group as a tert-butyl ester, which is cleaved intracellularly by esterases. Monitor Fmoc stability under physiological pH (7.4) using UV-Vis spectroscopy (λ = 301 nm) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.